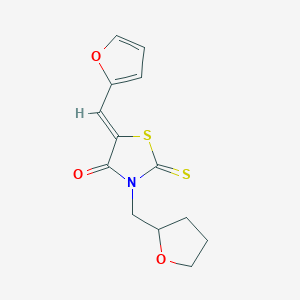

(5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’ve mentioned is a fascinating heterocyclic molecule. Its systematic name is (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one . Let’s break down its structure:

Structure:this compound

- The compound contains a thiazolidine ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a furan ring.

- The “5Z” indicates the geometry of the double bond (Z = cis).

Preparation Methods

Synthetic Routes::

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

The compound undergoes various reactions:

Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction of the thiazolidine ring can yield the corresponding tetrahydro derivative.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine nitrogen or the furan ring.

Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.

Major Products: These reactions lead to various derivatives with altered functional groups.

Scientific Research Applications

This compound finds applications in:

Medicine: It may exhibit antimicrobial, anti-inflammatory, or antitumor properties.

Chemical Biology: Researchers study its interactions with enzymes and receptors.

Industry: It could serve as a precursor for other valuable compounds.

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.

Comparison with Similar Compounds

- Similar compounds include thiazolidinones and furan derivatives.

- Uniqueness: The combination of furan and thiazolidine rings sets it apart.

Remember that this compound’s potential applications and mechanisms are still areas of active research

Biological Activity

The compound (5Z)-5-(furan-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by various studies and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a thiazolidinone core, which is known for its pharmacological versatility.

1. Anticancer Activity

Thiazolidinones have shown significant potential in cancer therapy. Studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines:

- Cytotoxicity Data :

- Compound tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines exhibited IC50 values of 0.45 µM, 0.53 µM, and 0.52 µM respectively .

- Another study reported that thiazolidinone derivatives inhibited tyrosine-protein kinases c-Met and Ron with IC50 values of 0.382 µM and 0.122 µM respectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.45 |

| This compound | A549 | 0.53 |

| This compound | HeLa | 0.52 |

2. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

- A study highlighted that thiazolidinone derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacteria | Inhibition Percentage (%) |

|---|---|

| E. coli | 88.46 |

| S. aureus | 91.66 |

3. Antidiabetic Activity

Thiazolidinones are known for their role in diabetes management through their interaction with insulin signaling pathways:

- Research indicates that certain thiazolidinone derivatives inhibit protein tyrosine phosphatase 1B (PTP1B), which is crucial for insulin signaling . The compound showed an IC50 value of 5.88 µM against PTP1B, indicating its potential as an antidiabetic agent.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against HT29 adenocarcinoma cells, revealing significant cytotoxic effects with IC50 values ranging from 0.11 to 4.24 µM .

- Antiviral Potential : Thiazolidinone derivatives were also tested for antiviral activity against various pathogens, showing promising results against viruses causing serious illnesses like COVID-19 and Ebola .

Properties

CAS No. |

356569-01-2 |

|---|---|

Molecular Formula |

C13H13NO3S2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(5Z)-5-(furan-2-ylmethylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13NO3S2/c15-12-11(7-9-3-1-5-16-9)19-13(18)14(12)8-10-4-2-6-17-10/h1,3,5,7,10H,2,4,6,8H2/b11-7- |

InChI Key |

ZZNXBKIYVRFNAN-XFFZJAGNSA-N |

Isomeric SMILES |

C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C(=CC3=CC=CO3)SC2=S |

solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.